

# Ornipressin in Septic Shock Animal Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: Ornipressin

Cat. No.: B549295

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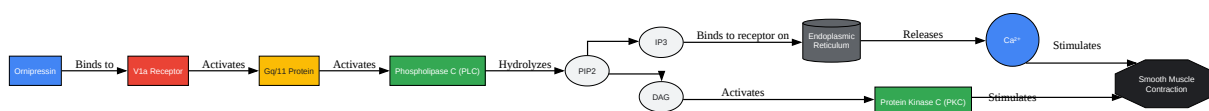
## Introduction

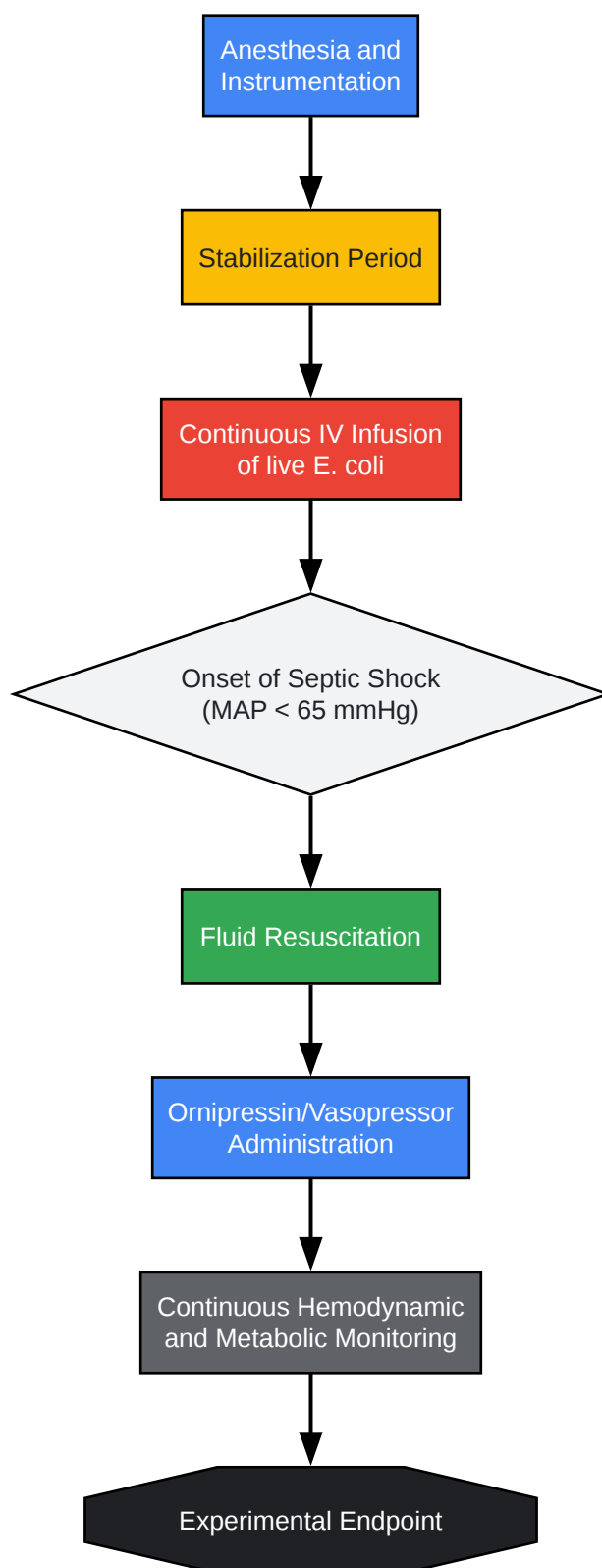
**Ornipressin**, a synthetic analogue of vasopressin, demonstrates a strong affinity for vasopressin V1a receptors, leading to potent vasoconstrictive effects.[1] While specific dosage calculations for **Ornipressin** in septic shock animal models are not extensively documented in publicly available literature, its mechanism of action aligns it with other V1a receptor agonists like Arginine Vasopressin (AVP) and Selepressin, which have been studied more thoroughly. These application notes and protocols provide a comprehensive overview of the use of V1a agonists in preclinical septic shock research, offering guidance on dosage, administration, and experimental design based on available data for related compounds.

Disclaimer: The following protocols and dosage ranges are synthesized from preclinical studies involving various V1a agonists. Researchers should consider these as a starting point and optimize dosages for their specific animal model and experimental conditions.

## Signaling Pathway of V1a Receptor Agonists

**Ornipressin** and other V1a agonists exert their vasoconstrictive effects through the activation of the V1a receptor, a G-protein coupled receptor (GPCR). Upon ligand binding, the receptor activates the Gq/11 protein, initiating a downstream signaling cascade that ultimately leads to smooth muscle contraction.





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## References

- 1. Vasopressin in Sepsis and Other Shock States: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
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